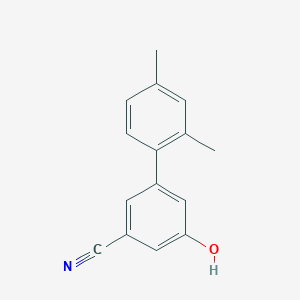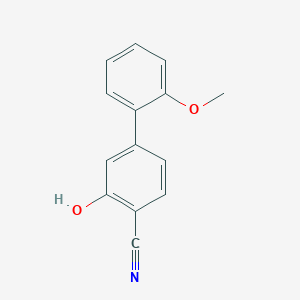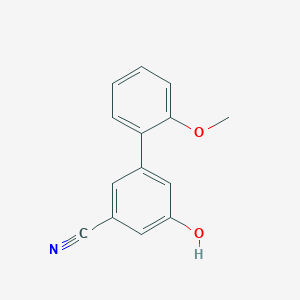
2-Cyano-4-(2-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-(2-methoxyphenyl)phenol, 95% (MCMP) is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 207.22 g/mol and a melting point of 99-101°C. MCMP is a widely used reagent for organic synthesis and has been used in various research applications such as the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
2-Cyano-4-(2-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, particularly for the synthesis of pharmaceuticals and other compounds. It has also been used in the study of enzyme kinetics, as well as in the study of biochemical and physiological effects.
Mécanisme D'action
2-Cyano-4-(2-methoxyphenyl)phenol, 95% is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It has been shown to inhibit the metabolism of certain drugs, such as the anti-inflammatory drug ibuprofen. 2-Cyano-4-(2-methoxyphenyl)phenol, 95% is also believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
2-Cyano-4-(2-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of certain drugs, such as ibuprofen, as well as to have antioxidant properties. In addition, 2-Cyano-4-(2-methoxyphenyl)phenol, 95% has been shown to have anti-inflammatory, antifungal, and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-4-(2-methoxyphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable, with a melting point of 99-101°C. Furthermore, 2-Cyano-4-(2-methoxyphenyl)phenol, 95% is soluble in both organic and aqueous solutions, making it suitable for a variety of experiments.
However, 2-Cyano-4-(2-methoxyphenyl)phenol, 95% also has some limitations. It is toxic and should be handled with caution. In addition, it is not suitable for use in experiments involving living cells or organisms, as it may have adverse effects.
Orientations Futures
There are several potential future directions for 2-Cyano-4-(2-methoxyphenyl)phenol, 95%. It could be further studied for its potential use in the synthesis of pharmaceuticals and other compounds. It could also be further studied for its potential to inhibit the metabolism of certain drugs, as well as for its antioxidant properties. In addition, 2-Cyano-4-(2-methoxyphenyl)phenol, 95% could be studied for its potential to treat certain diseases, such as inflammation and cancer. Finally, 2-Cyano-4-(2-methoxyphenyl)phenol, 95% could be further studied for its potential use in laboratory experiments involving living cells or organisms.
Méthodes De Synthèse
2-Cyano-4-(2-methoxyphenyl)phenol, 95% is synthesized through a multi-step process involving the reaction of 2-methoxy-4-nitrophenol with sodium cyanide in an aqueous solution. The reaction is carried out in an inert atmosphere at a temperature of 70-80°C for 1-2 hours. The reaction is then cooled and the product is isolated and purified by recrystallization.
Propriétés
IUPAC Name |
2-hydroxy-5-(2-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLBGRLSBCOLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684672 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2-methoxyphenyl)phenol | |
CAS RN |
1261949-25-0 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














